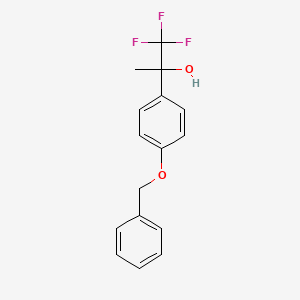
4-(2-Hydroxy-1,1,1-trifluoro-2-propyl)phenol benzyl ether
Cat. No. B8336461
M. Wt: 296.28 g/mol
InChI Key: OPALQDHETVQLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05889012
Procedure details


31.3 g (0.106 mol) of 4-(2-hydroxy-1,1,1-trifluoro-2-propyl)phenol benzyl ether were hydrogenated in 380 ml of glacial acetic acid in the presence of 6.3 g of palladium (5% on charcoal) at 50° C. After filtration to remove the catalyst and concentration, 18.9 g (87% of theory) remained of a colorless product.
Quantity
31.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([OH:21])([CH3:20])[C:16]([F:19])([F:18])[F:17])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)(=O)C.[Pd]>[OH:21][C:15]([C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=1)([CH3:20])[C:16]([F:18])([F:19])[F:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C(F)(F)F)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
380 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
6.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the catalyst and concentration, 18.9 g (87% of theory)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(C(F)(F)F)(C)C1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
